molecular formula C16H20N2O4S B7343029 (1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid

(1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid

Numéro de catalogue B7343029
Poids moléculaire: 336.4 g/mol
Clé InChI: SLGANXDBVKOISY-UONOGXRCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid, also known as S-2474, is a novel antibiotic drug candidate that belongs to the class of cyclic lipopeptides. It has been developed by Shionogi & Co., Ltd. and is currently in the preclinical stage of development. S-2474 has shown promising antimicrobial activity against a broad range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Mécanisme D'action

The exact mechanism of action of (1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid is not fully understood. However, it is believed that this compound disrupts the bacterial cell membrane by binding to lipid II, a key component of the bacterial cell wall biosynthesis pathway. This leads to the inhibition of peptidoglycan synthesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good safety profile in animal studies. It has no significant effect on liver and kidney function, hematological parameters, or electrocardiogram readings. Moreover, this compound has shown to have good stability in plasma and has a long half-life, which makes it a promising candidate for further development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid is its potent antimicrobial activity against a broad range of gram-positive bacteria, including multidrug-resistant strains. Moreover, this compound has shown synergistic activity with other antibiotics, which makes it a potential candidate for combination therapy. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for the development of (1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid. One of the potential applications of this compound is in the treatment of skin and soft tissue infections caused by MRSA and VRE. Moreover, this compound may be used in combination with other antibiotics to treat systemic infections caused by multidrug-resistant bacteria. Another potential direction is the development of this compound as a topical agent for the treatment of skin infections. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound and to optimize its formulation for clinical use.
Conclusion:
In conclusion, this compound is a novel antibiotic drug candidate that has shown promising antimicrobial activity against a broad range of gram-positive bacteria, including multidrug-resistant strains. The synthesis of this compound involves a sequence of chemical reactions, including cyclization, sulfonation, and amidation. The exact mechanism of action of this compound is not fully understood, but it is believed to disrupt the bacterial cell membrane by binding to lipid II. This compound has low toxicity and good safety profile in animal studies, and it has several potential applications in the treatment of bacterial infections. Further studies are needed to optimize its formulation for clinical use.

Méthodes De Synthèse

The synthesis of (1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid involves a sequence of chemical reactions, including cyclization, sulfonation, and amidation. The starting material for the synthesis is L-phenylalanine, which undergoes a cyclization reaction to form a cycloheptane ring. The resulting compound is then sulfonated with chlorosulfonic acid to introduce a sulfonyl group. Finally, the sulfonylated compound is coupled with 4-cyano-2-methylbenzenamine in the presence of a coupling reagent to form the desired product. The overall yield of the synthesis is approximately 3%.

Applications De Recherche Scientifique

(1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid has been extensively studied for its antimicrobial activity against gram-positive bacteria. In vitro studies have shown that this compound has potent activity against a broad range of gram-positive bacteria, including MRSA, VRE, Streptococcus pneumoniae, and Enterococcus faecalis. Moreover, this compound has shown synergistic activity with other antibiotics, such as vancomycin and linezolid, against MRSA and VRE. In vivo studies have demonstrated that this compound has a favorable pharmacokinetic profile and is effective in treating systemic infections caused by MRSA and VRE in animal models.

Propriétés

IUPAC Name

(1S,2R)-2-[(4-cyano-2-methylphenyl)sulfonylamino]cycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-9-12(10-17)7-8-15(11)23(21,22)18-14-6-4-2-3-5-13(14)16(19)20/h7-9,13-14,18H,2-6H2,1H3,(H,19,20)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGANXDBVKOISY-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)NC2CCCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)N[C@@H]2CCCCC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.